molecular formula C10H12N4O3 B1204208 2'-Deoxynebularine CAS No. 4546-68-3

2'-Deoxynebularine

Cat. No.: B1204208
CAS No.: 4546-68-3
M. Wt: 236.23 g/mol
InChI Key: WJBNIBFTNGZFBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-deoxynebularine typically involves the glycosylation of a purine base with a protected 2-deoxy-D-ribose derivative. One common method includes the use of a silylated purine base, which reacts with a protected 2-deoxy-D-ribose in the presence of a Lewis acid catalyst . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2’-deoxynebularine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This includes the use of high-purity reagents, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxynebularine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the purine base .

Mechanism of Action

Comparison with Similar Compounds

2’-Deoxynebularine is similar to other nucleoside analogs such as 2’-deoxyadenosine and 2’-deoxyinosine. it is unique in its ability to form stable triplex structures with DNA, which is not commonly observed with other nucleosides . This property makes it particularly useful in studying DNA interactions and developing therapeutic agents.

List of Similar Compounds

Properties

CAS No.

4546-68-3

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol

InChI

InChI=1S/C10H12N4O3/c15-3-8-7(16)1-9(17-8)14-5-13-6-2-11-4-12-10(6)14/h2,4-5,7-9,15-16H,1,3H2

InChI Key

WJBNIBFTNGZFBW-UHFFFAOYSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=CN=C32)CO)O

SMILES

C1C(C(OC1N2C=NC3=CN=CN=C32)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=CN=CN=C32)CO)O

Synonyms

2'-deoxynebularine
9-(beta-D-2'-deoxyribofuranosyl)purine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxynebularine
Reactant of Route 2
2'-Deoxynebularine
Reactant of Route 3
2'-Deoxynebularine
Reactant of Route 4
2'-Deoxynebularine
Reactant of Route 5
2'-Deoxynebularine
Reactant of Route 6
2'-Deoxynebularine

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